

# Molecular weight and formula of (+)-epi-Quercitol.

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## Compound of Interest

Compound Name: (+)-epi-Quercitol

Cat. No.: B161396

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## An In-depth Technical Guide to (+)-epi-Quercitol

For researchers, scientists, and professionals in drug development, understanding the fundamental properties and biological context of natural compounds is paramount. This guide provides a detailed overview of **(+)-epi-Quercitol**, a naturally occurring cyclitol. It covers its core physicochemical properties, available experimental data, and its place within broader biochemical research.

## Core Physicochemical Properties

**(+)-epi-Quercitol**, a stereoisomer of quercitol, is a cyclohexanepentol. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and computational work.

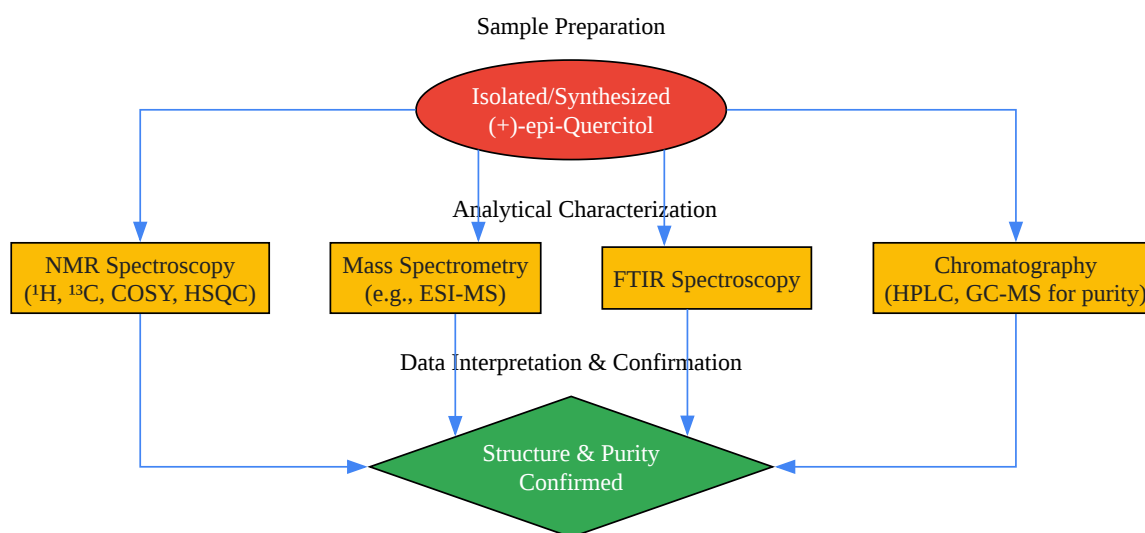
Property	Value	Citation(s)
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>5</sub>	[1][2][3]
Molecular Weight	164.16 g/mol	[1][2]
IUPAC Name	(1R,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol	
CAS Number	131435-06-8	
Synonyms	D-epi-Inositol, 2-deoxy-	

## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **(+)-epi-Quercitol** are not extensively documented in widely available literature, suggesting it is more commonly isolated from natural sources or is a specialized synthetic target. However, general methodologies for the characterization of similar polyhydroxylated cycloalkanes can be applied.

General Characterization Workflow:

A typical workflow for the structural confirmation and purity assessment of a compound like **(+)-epi-Quercitol** would involve a combination of spectroscopic and chromatographic techniques.



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**Caption:** General workflow for the characterization of **(+)-epi-Quercitol**.

Methodology Details:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: To determine the proton environment, including chemical shifts, coupling constants, and stereochemical relationships between protons on the cyclohexane ring.
  - $^{13}\text{C}$  NMR: To identify the number of unique carbon environments.
  - 2D NMR (COSY, HSQC): To establish proton-proton and proton-carbon correlations, which are crucial for assigning the specific stereochemistry of the hydroxyl groups.
- Mass Spectrometry (MS): Typically using electrospray ionization (ESI), this would be used to confirm the molecular weight (164.16 g/mol) and to study fragmentation patterns for further structural elucidation.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, primarily the broad O-H stretching vibrations of the multiple hydroxyl groups and the C-O stretching frequencies.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample, often using a refractive index detector due to the lack of a strong UV chromophore.

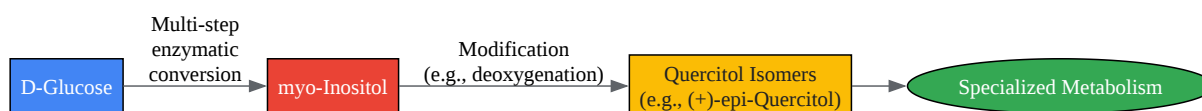
## Biological Activity and Signaling Pathways

While **(+)-epi-Quercitol** is available as a biochemical reagent, specific studies detailing its direct involvement in signaling pathways are scarce in the public domain. Research on the broader class of quercitols and related flavonoids like quercetin is more extensive. For instance, quercetin has been shown to modulate various signaling pathways, including PI3K/AKT and STAT3. However, it is crucial to not directly extrapolate these findings to **(+)-epi-Quercitol** without specific experimental validation.

The biosynthesis of related cyclitols, such as 5-deoxyinositol (d-quercitol), has been proposed to start from D-glucose and proceed through myo-inositol. A similar biosynthetic origin could be hypothesized for **(+)-epi-Quercitol**, though this requires experimental verification.

Hypothetical Biosynthetic Relationship:

The diagram below illustrates a simplified, hypothetical pathway showing the potential origin of cyclitols from central metabolism.



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**Caption:** Hypothetical biosynthetic origin of quercitol isomers.

## Conclusion

**(+)-epi-Quercitol** is a well-defined small molecule with established core chemical properties. While it is utilized in life science research, a comprehensive public body of literature detailing its specific biological activities, mechanisms of action, and associated signaling pathways is not yet available. Future research is needed to fully elucidate the biological roles and potential therapeutic applications of this and other quercitol isomers. The experimental workflows and foundational data presented in this guide provide a starting point for researchers and drug development professionals interested in exploring the potential of **(+)-epi-Quercitol**.

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## References

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